molecular formula C17H9Cl2N3O3S B2845413 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 912766-32-6

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2845413
CAS RN: 912766-32-6
M. Wt: 406.24
InChI Key: STBXGTUCEHARDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as DBTA, is a synthetic compound that has been widely studied for its potential use in scientific research. DBTA is a heterocyclic compound that contains a benzothiazole ring and an isoindolinone ring. The compound has shown promising results in various research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves the inhibition of various enzymes and proteins. The compound binds to the active site of the enzyme or protein and disrupts its function. N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to inhibit various kinases, including c-Src, EGFR, and VEGFR. The compound has also been shown to inhibit proteases, including MMP-2 and MMP-9.
Biochemical and Physiological Effects:
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to exhibit potent biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been shown to inhibit angiogenesis and tumor growth in vivo. The compound has been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has several advantages for use in lab experiments. The compound is highly potent and exhibits a broad range of inhibitory activity against various enzymes and proteins. N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is also highly soluble in aqueous solutions, making it easy to use in different assays. However, the compound has some limitations, including its potential toxicity and lack of selectivity for specific targets.

Future Directions

There are several future directions for the use of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in scientific research. The compound could be further optimized to increase its potency and selectivity for specific targets. N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide could also be used in combination with other compounds to enhance its efficacy. The compound could also be used in various disease models to investigate its potential therapeutic applications. Overall, N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has shown great potential for use in scientific research and could lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves the reaction of 4,7-dichlorobenzo[d]thiazole with 2-amino-3-carboxyisoindolin-1-one in the presence of a coupling agent. The reaction yields N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide as the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. The compound has been shown to exhibit potent inhibitory activity against various enzymes, including kinases and proteases. N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been shown to exhibit potent antitumor activity in various cancer cell lines. The compound has been used in various research studies to investigate the mechanism of action of different enzymes and proteins.

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O3S/c18-10-5-6-11(19)14-13(10)21-17(26-14)20-12(23)7-22-15(24)8-3-1-2-4-9(8)16(22)25/h1-6H,7H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBXGTUCEHARDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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